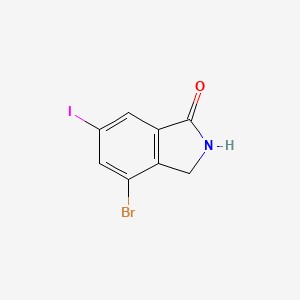
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- is a chemical compound that belongs to the isoindolinone family. This compound is characterized by the presence of bromine and iodine substituents on the isoindolinone core, which can significantly influence its chemical properties and reactivity. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and iodination of isoindolinone derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .
Industrial production methods for such compounds may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the halogen atoms. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted isoindolinones with varying functional groups.
Scientific Research Applications
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, its derivatives may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- can be compared with other isoindolinone derivatives, such as:
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-hydroxy-: This compound has a hydroxyl group instead of an iodine atom, which can alter its reactivity and biological activity.
1H-Isoindol-1-one, 4-chloro-2,3-dihydro-6-iodo-:
The uniqueness of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1370601-05-0 |
|---|---|
Molecular Formula |
C8H5BrINO |
Molecular Weight |
337.94 g/mol |
IUPAC Name |
4-bromo-6-iodo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrINO/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12) |
InChI Key |
YHJHJWLVCDESDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)I)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
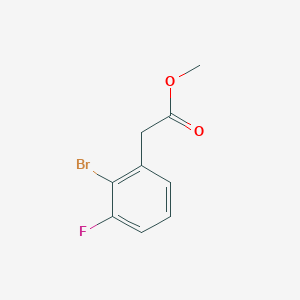
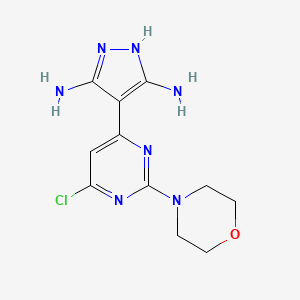
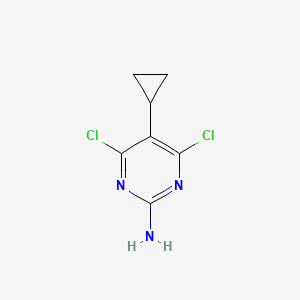
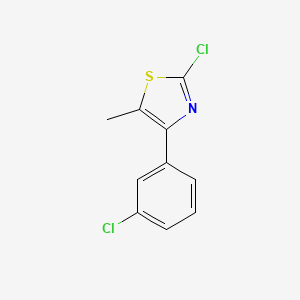



![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
